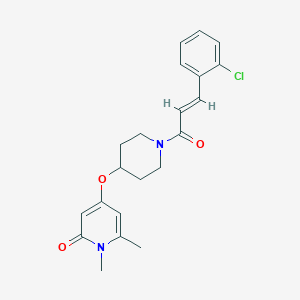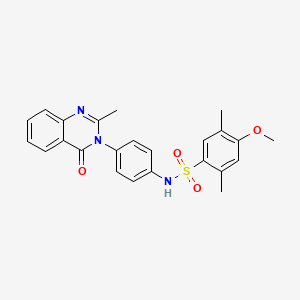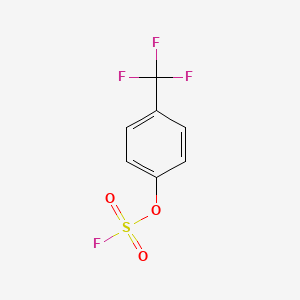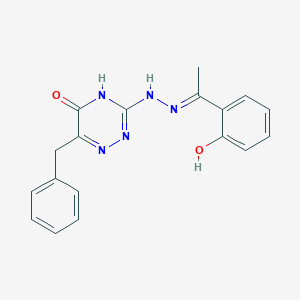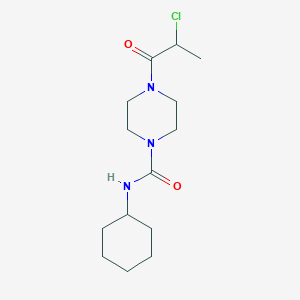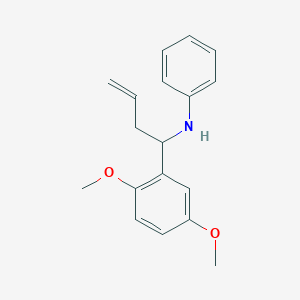![molecular formula C23H22BrN5O2 B2564412 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 868143-60-6](/img/structure/B2564412.png)
3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H22BrN5O2 and its molecular weight is 480.366. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Pyrazolines and their derivatives have demonstrated antibacterial properties. Reports suggest that compounds with similar structures may inhibit bacterial growth, making them potential candidates for drug development in the fight against bacterial infections .
Antifungal Potential
These derivatives also exhibit antifungal activity. Researchers have explored their effectiveness against fungal pathogens, which could lead to novel antifungal agents for clinical use .
Antiparasitic Applications
The pyrazoline scaffold has been investigated for its antiparasitic properties. By targeting specific parasites, these compounds may contribute to the development of effective treatments against parasitic diseases .
Anti-Inflammatory Effects
Some pyrazolines and their derivatives possess anti-inflammatory properties. These molecules may modulate inflammatory pathways, potentially aiding in the management of inflammatory conditions .
Antidepressant Potential
Researchers have explored the antidepressant effects of pyrazolines. These compounds may impact neurotransmitter systems, offering new avenues for treating depression and related mood disorders .
Anticonvulsant Activity
Certain pyrazolines exhibit anticonvulsant properties. Investigations have focused on their ability to prevent or reduce seizures, making them relevant in the field of epilepsy research .
Antioxidant Properties
Oxidative stress plays a role in various diseases. Pyrazolines, including F1699-0027, have been studied for their antioxidant effects. These compounds may scavenge free radicals and protect cells from oxidative damage .
Antitumor Potential
Researchers have explored the antitumor activity of pyrazolines. While more studies are needed, these compounds could contribute to cancer therapy by targeting tumor cells or influencing signaling pathways .
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN5O2/c1-15-4-10-18(11-5-15)27-12-3-13-28-19-20(25-22(27)28)26(2)23(31)29(21(19)30)14-16-6-8-17(24)9-7-16/h4-11H,3,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPZMPYIHFFNBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

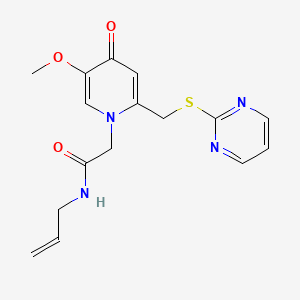
![2,4-dichloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2564331.png)
![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)
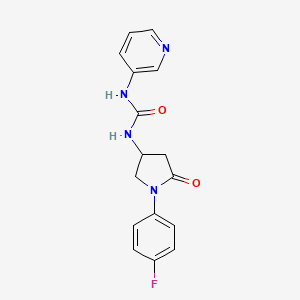
![(Z)-ethyl 1-isopropyl-2-((4-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2564335.png)
![5-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methoxybenzonitrile](/img/structure/B2564336.png)
![3-[(4-Bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole](/img/structure/B2564340.png)
